N'-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide is a complex organic compound that features a combination of imidazole, nitrophenyl, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of solvents, catalysts, and purification methods is crucial to achieve cost-effective and environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The imidazole and naphthalene moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amine derivatives. Substitution reactions can introduce various functional groups into the imidazole and naphthalene rings, leading to a wide range of derivatives with different properties.
Scientific Research Applications
N’-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of advanced materials, such as organic semiconductors and sensors
Mechanism of Action
The mechanism of action of N’-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity. The nitrophenyl and naphthalene groups can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties but less complex structure.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde: A compound with a similar benzimidazole moiety and sulfanyl group.
6-(Substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: A compound with a similar imidazole structure and potential biological activities .
Uniqueness
N’-[(E)-{4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]-2-(naphthalen-1-yl)acetohydrazide is unique due to its combination of imidazole, nitrophenyl, and naphthalene moieties This unique structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds
Properties
Molecular Formula |
C23H19N5O3S |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[(E)-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]methylideneamino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C23H19N5O3S/c1-27-12-11-24-23(27)32-21-10-9-16(13-20(21)28(30)31)15-25-26-22(29)14-18-7-4-6-17-5-2-3-8-19(17)18/h2-13,15H,14H2,1H3,(H,26,29)/b25-15+ |
InChI Key |
XJACNKGMXHQOEN-MFKUBSTISA-N |
Isomeric SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)/C=N/NC(=O)CC3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Canonical SMILES |
CN1C=CN=C1SC2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
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